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Compound of Interest

Compound Name:
6-Fluorobenzo[d]isoxazol-3-

ylamine

Cat. No.: B061654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluorobenzo[d]isoxazol-3-
ylamine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery.

The document details its physicochemical properties, plausible synthetic routes, experimental

protocols for characterization, and its potential role in modulating key cellular signaling

pathways.

Core Molecular Data
The fundamental physicochemical properties of 6-Fluorobenzo[d]isoxazol-3-ylamine are

summarized below. The molecular weight is a critical parameter for a range of experimental

procedures, including analytical quantification and the preparation of molar solutions.

Property Data

Molecular Formula C₇H₅FN₂O

Molecular Weight 152.13 g/mol

CAS Number 177995-38-9

Appearance Solid (form may vary)

Purity Typically available at ≥95%
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Note: The molecular weight is calculated based on the standard atomic weights of the

constituent elements.

Proposed Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of 6-
Fluorobenzo[d]isoxazol-3-ylamine is not extensively documented in publicly available

literature, a plausible synthetic route can be conceptualized based on established isoxazole

synthesis methodologies. A common approach involves the cyclization of a suitably substituted

precursor.

A potential synthetic workflow is outlined below. This proposed pathway is based on the

principles of heterocyclic chemistry and analogous transformations.

Starting Materials

Step 1: Oxime Formation

Step 2: Cyclization

Step 3: Amination

2,4-Difluorobenzonitrile

2,4-Difluorobenzaldehyde oxime

Reaction with Hydroxylamine

Hydroxylamine

6-Fluorobenzo[d]isoxazole

Intramolecular Cyclization
(e.g., base-mediated)

6-Fluorobenzo[d]isoxazol-3-ylamine

Nucleophilic Amination
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Caption: Proposed synthetic workflow for 6-Fluorobenzo[d]isoxazol-3-ylamine.

Experimental Protocols for Characterization
The structural confirmation and purity assessment of 6-Fluorobenzo[d]isoxazol-3-ylamine
are crucial for its application in research and development. Standard analytical techniques such

as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid

Chromatography (HPLC) are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of 6-Fluorobenzo[d]isoxazol-3-ylamine by

identifying the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F)

nuclei.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

For ¹H NMR, standard pulse sequences with water suppression (if necessary) are used.

For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish

connectivity between protons and carbons.
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Data Analysis:

Process the raw data (Fourier transformation, phase correction, and baseline correction).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to

assign them to the specific nuclei in the molecule.

High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 6-Fluorobenzo[d]isoxazol-3-ylamine and to quantify it in

various matrices.

Methodology:

Instrumentation:

An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a

suitable solvent delivery system.

Chromatographic Conditions:

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a

modifier like formic acid or trifluoroacetic acid to improve peak shape).

Flow Rate: Typically 1.0 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the

compound to find the wavelength of maximum absorbance (λmax).

Injection Volume: 5-20 µL.

Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or

acetonitrile).
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Prepare a series of calibration standards by diluting the stock solution.

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is assessed by the percentage of the main peak area relative to the total peak

area in the chromatogram.

For quantification, a calibration curve is constructed by plotting the peak area versus the

concentration of the standards. The concentration of the unknown sample is then

determined from this curve.

Potential Signaling Pathway Involvement
Recent studies have highlighted that benzo[d]isoxazole derivatives can function as inhibitors of

Hypoxia-Inducible Factor-1α (HIF-1α) transcription.[1][2] HIF-1 is a key transcription factor that

plays a central role in the cellular response to low oxygen levels (hypoxia), a condition

prevalent in solid tumors and ischemic diseases.[3][4]

The HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized

and rapidly degraded. This process is mediated by prolyl hydroxylases (PHDs), which

hydroxylate specific proline residues on HIF-1α.[5] This hydroxylation allows the von Hippel-

Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and

subsequent degradation by the proteasome.[6]

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their co-substrate,

oxygen. As a result, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the

nucleus.[5] In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit. This

HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of

target genes, activating their transcription.[4][7] These target genes are involved in various

processes that promote cell survival and adaptation to hypoxia, including angiogenesis,

glucose metabolism, and cell proliferation.[3]
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By inhibiting HIF-1α transcription, 6-Fluorobenzo[d]isoxazol-3-ylamine could potentially

disrupt this adaptive response, making it a compound of interest for therapeutic strategies

targeting hypoxia-driven pathologies.
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Caption: The HIF-1α signaling pathway and the potential point of intervention for 6-
Fluorobenzo[d]isoxazol-3-ylamine.

Experimental Workflow for Compound
Characterization
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A typical workflow for the characterization of a novel small molecule like 6-
Fluorobenzo[d]isoxazol-3-ylamine in a drug discovery context involves a series of analytical

and biological assays.

Analytical Characterization

Synthesized Compound
(6-Fluorobenzo[d]isoxazol-3-ylamine)

Purification
(e.g., Column Chromatography)

Structural Verification

Purity Assessment

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(Molecular Weight Confirmation)

HPLC
(Purity >95%)

In Vitro Biological Screening
(e.g., HIF-1α Inhibition Assay)

Data Analysis and
Lead Optimization

Click to download full resolution via product page

Caption: A standard experimental workflow for the characterization and initial biological

evaluation of a small molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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